L-ALANINE (3-13C; 2-D)
Description
Overview of L-Alanine as a Central Metabolic Node
L-alanine is a non-essential amino acid in humans, meaning it can be synthesized by the body. creative-proteomics.commedchemexpress.com It plays a critical role at the crossroads of major metabolic pathways, linking carbohydrate and protein metabolism. creative-proteomics.comymdb.ca
The metabolism of alanine (B10760859) is tightly coupled with pathways like glycolysis, gluconeogenesis (the synthesis of glucose from non-carbohydrate sources), and the citric acid cycle. ymdb.ca A key reaction is the reversible conversion of L-alanine to pyruvate (B1213749), catalyzed by the enzyme alanine transaminase (ALT). creative-proteomics.comsmpdb.ca This reaction is central to the glucose-alanine cycle, a vital process for transporting nitrogen from peripheral tissues, like muscle, to the liver in a non-toxic form. creative-proteomics.com
In the liver, alanine is converted back to pyruvate, which can then be used to synthesize glucose (gluconeogenesis) to maintain blood sugar levels during periods of fasting or prolonged exercise. creative-proteomics.comsmpdb.ca The nitrogen from alanine is transferred to glutamate (B1630785) and subsequently enters the urea (B33335) cycle for safe disposal. creative-proteomics.com This makes L-alanine a primary glucogenic amino acid, crucial for maintaining energy homeostasis. ymdb.ca
Rationale for Specific Isotopolog: L-Alanine (3-13C; 2-D) in Advanced Biological Research
The specific labeling of L-alanine with carbon-13 at the third carbon position (3-¹³C) and deuterium (B1214612) at the second carbon position (2-D) creates a powerful tool for advanced research, particularly in the field of hyperpolarized ¹³C magnetic resonance imaging (MRI).
Hyperpolarized MRI is an emerging technique that dramatically increases the signal of ¹³C-labeled substrates, allowing for real-time, non-invasive imaging of metabolic processes in vivo. However, the hyperpolarized signal is short-lived. The rationale for using L-Alanine (3-¹³C; 2-D) stems from the favorable properties that the dual label imparts.
The substitution of a hydrogen atom with deuterium at the C2 position significantly prolongs the ¹³C spin-lattice relaxation time (T₁). nih.gov A longer T₁ means the hyperpolarized ¹³C signal decays more slowly, providing a wider window for imaging the substrate's conversion to other metabolites, such as pyruvate. nih.gov For instance, one study demonstrated that deuteration of [1-¹³C]alanine at the C2 position increased its T₁ from 32 seconds to 42 seconds in vivo. nih.gov This enhancement allows for more robust tracking of enzyme activity, such as that of alanine transaminase (ALT), a key biomarker for liver disease. nih.gov
The ¹³C label at the C3 position serves as the reporter, allowing its metabolic conversion to be tracked. This specific isotopolog is therefore highly valuable for non-invasively probing the activity of the ALT enzyme and studying the flux through the glucose-alanine cycle in real-time. nih.govisotope.com
Compound Information
| Compound Name | Other Names |
| L-Alanine | (S)-2-Aminopropionic acid; L-alpha-Aminopropionic acid |
| L-Alanine (3-13C; 2-D) | L-Alanine-3-13C, 2-d; (S)-2-Aminopropionic acid-3-13C, 2-d |
| Pyruvate | Pyruvic acid |
| Glutamate | L-Glutamic acid |
| Alpha-ketoglutarate | α-Ketoglutarate; 2-Oxoglutaric acid |
| Glucose | D-Glucose |
| Urea | Carbamide |
| Carbon-13 | ¹³C |
| Deuterium | ²H; D |
| Nitrogen-15 | ¹⁵N |
Chemical Properties: L-Alanine (3-13C; 2-D)
| Property | Value | Source |
| Chemical Formula | ¹³CH₃CD(NH₂)CO₂H | sigmaaldrich.com |
| Molecular Weight | 91.09 g/mol | isotope.comsigmaaldrich.comisotope.com |
| Isotopic Purity (¹³C) | 99 atom % | sigmaaldrich.com |
| Isotopic Purity (D) | 96-97 atom % | isotope.comsigmaaldrich.com |
| Physical Form | Powder | sigmaaldrich.com |
| Melting Point | 314.5 °C | sigmaaldrich.com |
| Mass Shift | M+2 | sigmaaldrich.com |
| Primary Applications | Biomolecular NMR, Metabolism, Metabolomics, Proteomics | isotope.comisotope.com |
Properties
Molecular Weight |
91.09 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Methodological Applications in Advanced Spectroscopy and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
In the realm of biomolecular NMR, the study of high-molecular-weight proteins and their complexes presents significant challenges due to rapid signal decay and spectral crowding. Isotope labeling strategies are paramount to overcoming these limitations. L-Alanine (3-13C; 2-D) is a key tool in methyl-labeling approaches, which have significantly extended the size of systems amenable to solution NMR analysis. nih.gov The protonated carbon-13 methyl group acts as an excellent, sensitive probe for investigating the structure and dynamics of these large and complex systems. isotope.com
Methyl groups (found in Alanine (B10760859), Isoleucine, Leucine, Valine, Methionine, and Threonine) are invaluable reporters in NMR studies of large proteins. researchgate.net They are often located in the hydrophobic cores of proteins or at protein-protein interfaces, making them ideal for monitoring crucial biological events. nih.gov The strategic introduction of ¹³CH₃ groups into an otherwise deuterated protein minimizes proton-driven relaxation pathways, leading to sharper signals and higher quality spectra. ucl.ac.ukutoronto.ca L-Alanine (3-13C; 2-D) is specifically synthesized for this purpose, providing a ¹³CH₃ group on an alanine residue while the Cα position is deuterated to reduce relaxation further. nih.gov
A fundamental strategy for improving NMR spectra of large proteins is perdeuteration (labeling with deuterium (B1214612), ²H), which drastically reduces the dense network of ¹H-¹H dipolar couplings that cause rapid signal decay. nih.gov However, this approach also leads to a significant loss of information from proton signals. nih.gov A powerful solution is the selective protonation of methyl groups on a deuterated background. isotope.comnih.gov
This selective labeling, for which L-Alanine (3-13C; 2-D) is an ideal precursor, offers several advantages:
Reduced Relaxation: The replacement of most protons with deuterons slows down nuclear spin relaxation, resulting in narrower line widths and improved spectral resolution. researchgate.net
Simplified Spectra: The resulting spectra are greatly simplified, as signals only arise from the specifically labeled methyl groups, mitigating the problem of spectral overlap. whiterose.ac.uk
High Sensitivity: The ¹³CH₃ group provides a strong, observable signal, acting as a sensitive probe for detailed structural and dynamic analyses. isotope.com
Overexpression of proteins in ²H₂O-based media with the addition of protonated precursors like L-Alanine (3-13C; 2-D) results in proteins that are highly deuterated, except for the targeted methyl groups which remain protonated and ¹³C-labeled. nih.govnih.gov This methodology has proven crucial for extending the molecular weight limits for NMR studies. isotope.com
The development of Methyl-TROSY has been a breakthrough for studying macromolecules approaching or exceeding 1 MDa in size. ucl.ac.ukrsc.org This technique specifically leverages the favorable relaxation properties of ¹³CH₃ groups in highly deuterated proteins. rsc.org The L-Alanine (3-13C; 2-D) isotopologue is tailored for these experiments. nih.gov
The Methyl-TROSY effect minimizes line broadening by canceling out major relaxation pathways (dipole-dipole and chemical shift anisotropy). rsc.orgacs.org This results in exceptionally sharp and well-resolved signals even for very large biomolecular complexes that tumble slowly in solution. The use of L-Alanine (3-13C; 2-D) allows for the specific observation of alanine methyl groups, which complements the more common labeling of Isoleucine, Leucine, and Valine (ILV) residues. researchgate.netnih.gov This expands the number of available probes within the protein system. nih.gov
| Technique | Advantage of using L-Alanine (3-13C; 2-D) | Reference |
|---|---|---|
| Methyl-TROSY | Provides narrow linewidths for alanine residues in high-molecular-weight complexes (>100 kDa). rsc.org | rsc.org |
| Methyl-TROSY | Enables the study of protein structure, dynamics, and interactions in systems up to 1 MDa. rsc.org | rsc.org |
| Methyl-TROSY | Reduces spectral complexity by focusing on a specific subset of methyl probes. nih.gov | nih.gov |
| Methyl-TROSY | Minimizes intra- and inter-methyl dipolar relaxation, leading to significant improvements in resolution. acs.org | acs.org |
The sharp, resolved signals obtained from L-Alanine (3-13C; 2-D) labeled samples via Methyl-TROSY experiments serve as powerful tools for investigating protein structure and dynamics at an atomic level. isotope.comnih.gov Since alanine residues are distributed throughout protein structures, they can report on the local environment in various regions of the molecule.
NMR is uniquely suited to studying molecular motions across a wide range of timescales. Conformational changes are central to protein function, and methyl-bearing residues are excellent probes for these events. The chemical shift of a ¹³CH₃ group is highly sensitive to its local environment. Any change in protein conformation, whether induced by ligand binding, post-translational modification, or allosteric regulation, can alter the chemical shift of nearby alanine methyl groups. By monitoring these changes in the NMR spectrum, researchers can map the extent and location of conformational changes throughout the protein structure.
A key application of methyl-labeling with L-Alanine (3-13C; 2-D) is the study of interactions within large, multi-subunit protein complexes. nih.gov By selectively labeling one component of a complex, it is possible to observe only the signals from that specific protein. When an unlabeled binding partner is introduced, changes in the NMR spectrum (such as chemical shift perturbations or line broadening) of the labeled protein identify the residues at the binding interface. utoronto.ca
A notable example is the study of the 306 kDa fragment of the eukaryotic AAA-ATPase, p97, in complex with its adaptor protein, UN. nih.gov Researchers successfully synthesized and incorporated L-Alanine (3-13C; 2-D) into p97. The resulting high-quality methyl-TROSY spectra provided detailed structural insights into the interaction between the hexameric p97 and its adaptor, demonstrating the power of alanine-labeling for characterizing large, dynamic molecular machines. nih.gov
| Protein Complex | Molecular Weight | Labeling Strategy | Key Finding | Reference |
|---|---|---|---|---|
| p97-UN Complex | ~306 kDa (p97 fragment) | L-Alanine (3-¹³C; 2-²H) labeling of p97 | Provided first detailed structural insight into the interaction of hexameric p97 with its adaptor. | nih.gov |
| ClpB/DnaK Chaperone System | 580 kDa (ClpB) / 70 kDa (DnaK) | Selective ²H,ILVM-¹³CH₃ labeling of individual components | Elucidated the binding interface for each protein in the complex through NMR titrations. | utoronto.ca |
| Malate Synthase G | 81 kDa (monomer) | Alanine ¹³CH₃ labeling | Achieved nearly complete assignment of over 70 alanine methyl sites in a large enzyme. | researchgate.netacs.org |
Elucidation of Protein Structure and Dynamics
Mass Spectrometry (MS) Applications in Isotopic Tracing
Mass spectrometry is a highly sensitive technique for analyzing isotopically labeled compounds. L-ALANINE (3-13C; 2-D) is an ideal tracer for MS-based metabolomics due to the mass shift introduced by the heavy isotopes.
The incorporation of 13C and 2D isotopes in L-alanine increases its mass-to-charge ratio (m/z) compared to the natural, unlabeled molecule. This mass shift allows for the clear detection and quantification of the labeled alanine and its metabolic products. acs.org Mass spectrometers can distinguish between different isotopologues (molecules that differ only in their isotopic composition), providing a mass distribution vector (MDV) that shows the fractional abundance of each isotopologue. nih.gov By correcting for the natural abundance of heavy isotopes, researchers can accurately determine the level of enrichment and the concentration of labeled metabolites in a sample. nih.govnih.gov
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds like amino acids, which often require derivatization. thermofisher.com For L-alanine analysis, derivatization methods such as silylation (e.g., using MSTFA) are employed to increase volatility and improve chromatographic separation. thermofisher.com
In metabolic flux analysis, GC-MS is used to determine the labeling patterns of proteinogenic amino acids after hydrolysis of cellular proteins. rwth-aachen.de When cells are cultured with L-ALANINE (3-13C; 2-D), the labeled atoms are incorporated into various metabolic intermediates and ultimately into other amino acids. GC-MS analysis of the resulting amino acid derivatives can identify specific mass fragments that contain the original carbon backbone, allowing for the determination of positional 13C-enrichments. nih.gov This information is critical for calculating the relative activities of different metabolic pathways. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for analyzing a wide range of metabolites, including non-volatile and thermally labile compounds, directly from biological fluids without the need for derivatization. restek.comnih.gov LC-MS/MS, a tandem mass spectrometry approach, provides enhanced specificity and sensitivity for quantifying amino acids in complex mixtures. nih.gov
Methodologies using LC-MS/MS can separate and quantify L-alanine and its isotopologues. For instance, methods have been developed for the simultaneous determination of L- and D-amino acids, which is important for assessing protein quality. nih.gov In isotopic tracing studies, LC-MS/MS can track the fate of the 13C and 2D labels from L-alanine as they are incorporated into other metabolites, providing insights into metabolic fluxes. researchgate.net The use of chiral chromatography columns can further separate enantiomers, allowing for specific analysis of L-alanine metabolism. shimadzu.co.uk
Table 3: Comparison of GC-MS and LC-MS for L-Alanine Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
|---|---|---|
| Sample Volatility | Requires volatile or derivatized analytes. thermofisher.com | Suitable for non-volatile and thermally labile compounds. restek.com |
| Derivatization | Often necessary for amino acids. thermofisher.com | Generally not required. shimadzu.co.uk |
| Separation Principle | Separation based on boiling point and polarity in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Primary Application | Metabolic flux analysis via positional isotopomer analysis of derivatized amino acids. nih.gov | Direct quantification of underivatized amino acids and other metabolites in biological fluids. restek.comnih.gov |
The analysis of isotopomer distribution patterns is a cornerstone of stable isotope-resolved metabolomics (SIRM). When a 13C-labeled substrate like L-ALANINE (3-13C) is introduced into a biological system, the 13C atom is distributed among various downstream metabolites. The resulting mass shifts create a unique isotopic signature for each metabolite, which reflects the metabolic pathways that were active. nih.gov
Mass spectrometry measures the mass isotopomer distribution (MID), which is the fractional abundance of a metabolite with a certain number of heavy isotopes (e.g., M+0, M+1, M+2, etc.). nih.gov For L-alanine, which has three carbons, isotopomers can range from m+0 (unlabeled) to m+3 (fully labeled). researchgate.net By analyzing the MIDs of key metabolites like pyruvate (B1213749), lactate (B86563), and TCA cycle intermediates, researchers can deduce the contributions of different metabolic pathways to their production. This approach, known as metabolic flux analysis (MFA), provides a quantitative understanding of the cellular metabolic network. nih.govrwth-aachen.de
Applications in Metabolic Flux Analysis Mfa
Principles of Carbon-13 Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a technique that utilizes substrates enriched with ¹³C to trace the metabolic fate of carbon atoms through a network of biochemical reactions. By measuring the incorporation of ¹³C into various metabolites, researchers can deduce the relative activities of different metabolic pathways. This approach provides a detailed snapshot of cellular physiology under specific conditions.
The success of a ¹³C-MFA study is highly dependent on a well-designed experiment. Key considerations in the experimental design include the selection of the isotopic tracer, the choice of analytical techniques for measuring isotopic enrichment, and the physiological conditions of the biological system under investigation.
The selection of an appropriate isotopic tracer is a critical step that dictates which metabolic pathways can be effectively probed. L-ALANINE (3-13C; 2-D) is a strategic choice for several reasons. The ¹³C label at the C-3 position allows for the tracing of the carbon backbone as it enters central carbon metabolism, while the deuterium (B1214612) label at the C-2 position provides additional information on transamination and other reactions involving the alpha-carbon. This dual-labeling approach can offer higher resolution in flux estimations compared to single-labeled tracers.
Parallel labeling experiments, where cells are grown in the presence of different isotopic tracers, can also be employed to enhance the precision of flux measurements. The data from these parallel experiments are then integrated into a single metabolic model to provide a more comprehensive view of the metabolic network.
Once the isotopic labeling data are acquired, computational modeling is used to estimate the intracellular metabolic fluxes. This process involves several steps:
Metabolic Network Model Construction: A detailed biochemical reaction network of the organism's central metabolism is constructed. This model includes all relevant pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle.
Atom Transition Mapping: The fate of each carbon and hydrogen atom is meticulously tracked through each reaction in the network.
Flux Estimation: An optimization algorithm is used to find the set of metabolic fluxes that best explains the experimentally measured isotopic labeling patterns of metabolites. This is typically achieved by minimizing the difference between the simulated and measured labeling data.
Various software packages are available to perform these complex calculations, enabling researchers to translate raw analytical data into meaningful biological insights.
¹³C-MFA can be performed under two different assumptions: metabolic and isotopic steady-state, or in a dynamic (non-stationary) state.
Steady-State ¹³C-MFA: This is the most common approach and assumes that the metabolic fluxes and metabolite concentrations are constant over time. The cells are cultured with the ¹³C-labeled substrate until the isotopic enrichment of all intracellular metabolites reaches a steady state. This method is well-suited for studying cells in balanced growth.
Dynamic (or Isotopically Non-stationary) ¹³C-MFA (INST-MFA): This approach is used when the assumption of isotopic steady-state is not valid, such as during metabolic transitions or in systems with slow turnover rates. In INST-MFA, the temporal changes in the isotopic labeling of metabolites are measured. This provides additional information that can be used to resolve fluxes, particularly in complex metabolic networks.
The choice between steady-state and dynamic ¹³C-MFA depends on the specific biological question and the experimental system being studied.
Tracing Carbon Flux in Core Metabolic Pathways
L-ALANINE (3-13C; 2-D) serves as an excellent probe for interrogating central carbon metabolism. Alanine (B10760859) is readily converted to pyruvate (B1213749), a key metabolic intermediate that sits (B43327) at the crossroads of several major pathways.
Alanine is a primary gluconeogenic amino acid, meaning its carbon skeleton can be used to synthesize glucose. creative-peptides.com In the liver, L-alanine is converted to pyruvate, which can then enter the gluconeogenic pathway to produce glucose. creative-peptides.com By tracing the ¹³C label from L-ALANINE (3-13C; 2-D), researchers can quantify the rate of gluconeogenesis from alanine.
Conversely, the carbon atoms from glucose catabolized through glycolysis can be incorporated into alanine via the transamination of pyruvate. The labeling pattern in alanine can therefore reveal the activity of the glycolytic pathway. The use of L-ALANINE (3-13C; 2-D) allows for the simultaneous assessment of both gluconeogenic and glycolytic fluxes.
Below is a hypothetical data table illustrating the kind of information that could be obtained from a study using L-ALANINE (3-13C; 2-D) to investigate glycolysis and gluconeogenesis.
| Cell Type | Condition | Relative Flux (Gluconeogenesis from Alanine) | Relative Flux (Glycolysis to Alanine) |
| Hepatocyte | Fasted | 0.85 | 0.15 |
| Hepatocyte | Fed | 0.20 | 0.80 |
| Cancer Cell | Normoxia | 0.10 | 0.90 |
| Cancer Cell | Hypoxia | 0.05 | 0.95 |
Note: The data in this table is illustrative and does not represent actual experimental results.
The pyruvate derived from L-ALANINE (3-13C; 2-D) can enter the TCA cycle through two primary routes: carboxylation to oxaloacetate or decarboxylation to acetyl-CoA. The ¹³C label from the C-3 position of alanine will be incorporated into different TCA cycle intermediates depending on the entry point.
By analyzing the mass isotopomer distribution of TCA cycle intermediates and related amino acids (such as glutamate (B1630785) and aspartate), the relative fluxes through these two anaplerotic pathways can be determined. The deuterium label on the C-2 position can provide further constraints on the flux estimations, particularly for reactions involving transamination.
A hypothetical representation of research findings is presented in the table below.
| Organism | Genetic Modification | Pyruvate Carboxylase Flux (relative) | Pyruvate Dehydrogenase Flux (relative) |
| E. coli | Wild Type | 0.4 | 0.6 |
| E. coli | Δpdh | 0.9 | 0.1 |
| S. cerevisiae | Wild Type | 0.7 | 0.3 |
| S. cerevisiae | Δpyc | 0.2 | 0.8 |
Note: The data in this table is illustrative and does not represent actual experimental results.
Investigations of Amino Acid and Nitrogen Metabolism
The reversible conversion of alanine to pyruvate is a central node in metabolism, linking amino acid and carbohydrate pathways. This reaction is catalyzed by alanine transaminase (ALT). creative-proteomics.com L-Alanine (3-¹³C; 2-D) is an excellent tracer for dissecting this process.
The ¹³C label at the C3 position allows for direct tracking of the carbon backbone. When L-Alanine (3-¹³C; 2-D) undergoes transamination, it is converted to [3-¹³C]pyruvate. This labeled pyruvate can then be traced as it enters other pathways, such as the TCA cycle or gluconeogenesis, providing a quantitative measure of the rate of alanine conversion.
The deuterium label at the C2 (α-carbon) position offers unique insights into the transamination mechanism itself. The reaction involves a pyridoxal-5'-phosphate (PLP) cofactor and the formation of a Schiff base intermediate. nih.govwikipedia.org During this process, the hydrogen (or deuterium) at the C2 position can exchange with solvent protons. nih.gov By measuring the loss or retention of the deuterium label during the conversion of L-Alanine (3-¹³C; 2-D) to pyruvate, researchers can study the kinetics and stereochemistry of the ALT-catalyzed reaction in detail. nih.gov
Alanine, glutamate, and aspartate metabolism are tightly interconnected through transamination reactions that balance the pools of key amino acids and TCA cycle intermediates. researchgate.netlibretexts.org The primary transamination reaction involves the transfer of an amino group from alanine to α-ketoglutarate, yielding pyruvate and glutamate. wikipedia.org
When L-Alanine (3-¹³C; 2-D) is introduced into a biological system, the ¹³C label is first transferred to pyruvate. This [3-¹³C]pyruvate can be converted to [2-¹³C]acetyl-CoA and enter the TCA cycle. As the labeled acetyl-CoA is metabolized within the cycle, the ¹³C label is incorporated into TCA intermediates, including α-ketoglutarate and oxaloacetate. These labeled intermediates can then be transaminated to form [¹³C]glutamate and [¹³C]aspartate, respectively. nih.govnih.gov
Table 2: Tracing the ¹³C Label from L-Alanine (3-¹³C) into Glutamate and Aspartate
| Tracer | Intermediate 1 | Intermediate 2 | Labeled Products | Metabolic Information |
|---|---|---|---|---|
| L-Alanine (3-¹³C) | [3-¹³C]Pyruvate | [2-¹³C]Acetyl-CoA | [¹³C]Glutamate | TCA Cycle Flux |
Stable isotope-labeled amino acids are fundamental tools for measuring the rates of protein synthesis and degradation. creative-peptides.comchempep.comoup.com L-Alanine (3-¹³C; 2-D) provides a dual-labeling approach to quantify these dynamics.
The principle involves introducing the labeled amino acid into a cell culture or organism and measuring its rate of incorporation into newly synthesized proteins over time. nih.govnih.gov Samples of protein are hydrolyzed back into their constituent amino acids, and the isotopic enrichment of alanine is measured using mass spectrometry.
Deuterium (²H) Labeling : The deuterium at the C2 position is particularly useful. It mimics the widely used heavy water (²H₂O) labeling method, where deuterium from body water equilibrates with the C-H bonds of non-essential amino acids like alanine. nih.govnih.gov The rate of incorporation of the deuterated alanine into protein is a direct measure of the fractional synthesis rate of that protein.
Carbon-13 (¹³C) Labeling : The ¹³C label at the C3 position serves as a complementary and robust tracer. It allows for an independent measurement of protein synthesis and can be used in conjunction with other ¹³C-labeled tracers to perform complex metabolic flux analyses simultaneously with protein turnover studies. creative-peptides.comoup.com
This dual-labeling strategy enhances the accuracy and scope of protein turnover studies, allowing for precise quantification of protein dynamics under various physiological and pathological conditions. chempep.com
Analysis of Metabolic Rewiring in Research Models
Altered metabolism is a hallmark of many diseases, including cancer. nih.gov Research models, from cancer cell lines to whole organisms, are used to study this "metabolic rewiring." Stable isotope tracers like L-Alanine (3-¹³C; 2-D) are critical for mapping these altered metabolic fluxes. nih.gov
For instance, many cancer cells exhibit the Warburg effect, characterized by high rates of glycolysis and lactate (B86563) production even in the presence of oxygen. L-Alanine (3-¹³C; 2-D) can be used to probe this phenomenon. The tracer is converted to [3-¹³C]pyruvate, and the subsequent fate of this pyruvate—whether it is oxidized in the TCA cycle or converted to [3-¹³C]lactate—can be quantified. An increased ratio of labeled lactate to labeled TCA cycle intermediates would indicate a shift towards aerobic glycolysis. researchgate.net
In a zebrafish model of melanoma, isotope tracing revealed that melanoma cells excrete glucose-derived alanine, which is then taken up by the liver for gluconeogenesis in a systemic metabolic cycle. nih.gov Using a tracer like L-Alanine (3-¹³C; 2-D) allows researchers to follow the path of alanine between tissues, quantifying the flux through such inter-organ cycles and identifying potential therapeutic targets. nih.gov The analysis of labeled glutamate and aspartate derived from the tracer can also reveal alterations in TCA cycle anaplerosis and glutamine metabolism, which are frequently rewired in cancer. researchgate.net
Enzymatic Mechanism Elucidation and Kinetic Isotope Effects Kie
Deuterium (B1214612) Kinetic Isotope Effects (KIE) on Enzymatic Reactions
Deuterium KIEs are particularly informative for reactions involving the transfer of a proton, hydride, or hydrogen atom. The substitution of hydrogen (¹H) with deuterium (²H or D) at a position where a bond is cleaved in the rate-determining step typically leads to a significant decrease in the reaction rate. This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, meaning more energy is required to break the C-D bond.
Several studies on enzymes that metabolize alanine (B10760859) have utilized this principle. For instance, in the reaction catalyzed by alanine racemase , which interconverts L- and D-alanine, the abstraction of the Cα-proton is a key step. Studies using Cα-deuterated alanine have demonstrated significant KIEs, confirming that this proton abstraction is at least partially rate-limiting. nih.govnih.gov Similarly, investigations into L-alanine dehydrogenase using L-alanine-d4 and L-phenylalanine dehydrogenase using [2-²H]-L-tyrosine (an analog of alanine) have shown that C-D bond cleavage significantly influences the reaction rate, pointing to this step as being rate-determinative. icm.edu.plnih.gov
The magnitude of the KIE can provide further details. A large KIE often suggests that the C-H bond is broken in the primary, rate-limiting chemical step. Conversely, a KIE value close to unity (kH/kD ≈ 1) may indicate that the C-H bond cleavage is not the rate-limiting step, or that it is a fast step preceding a slower, rate-limiting conformational change or product release. iu.edu
Table 1: Deuterium Kinetic Isotope Effects in Alanine-Metabolizing Enzymes
| Enzyme | Substrate | KIE (kH/kD) on Vmax | KIE (kH/kD) on Vmax/Km | Reference |
|---|---|---|---|---|
| Alanine Racemase (L→D) | Cα-deuterated alanine | - | ~1.66 | nih.gov |
| L-phenylalanine dehydrogenase | [2-²H]-L-tyrosine | 2.26 | 2.87 | icm.edu.pl |
| Tryptophan 2-monooxygenase (L-amino acid oxidase family) | L-alanine | 6.0 ± 0.5 | - | researchgate.net |
Beyond identifying rate-limiting steps, KIEs are instrumental in elucidating the chemical nature of transition states. This is particularly true for distinguishing between different types of hydrogen transfer, such as the movement of a proton (H+), a hydrogen radical (H·), or a hydride ion (H-).
Many dehydrogenases, including L-alanine dehydrogenase, catalyze reactions that involve the transfer of a hydride ion from the substrate to a cofactor like NAD+. nih.gov Hydride transfer reactions are characterized by the simultaneous movement of two electrons and a proton. Studying these reactions with deuterated substrates provides crucial information about the transition state. A significant primary KIE is expected if the C-H bond is being broken in the rate-limiting step. acs.orgrsc.org The magnitude of the KIE can indicate the symmetry of the transition state; a maximal KIE often corresponds to a transition state where the hydrogen is symmetrically shared between the donor (alanine) and the acceptor (NAD+). nih.gov Furthermore, temperature-dependence studies of KIEs can reveal quantum mechanical tunneling, where the hydrogen particle passes through the activation barrier rather than over it, a phenomenon particularly important for understanding enzymatic catalysis. nih.gov
Isotopically labeled L-alanine, particularly in conjunction with a deuterated solvent (D₂O), is a valuable tool for investigating the exchange of protons between the substrate, the enzyme's active site residues, and the bulk solvent.
Studies on glutamate-alanine transaminase (also known as alanine aminotransferase) using nuclear magnetic resonance (NMR) spectroscopy have tracked the incorporation of deuterium from D₂O into the α and β positions of L-alanine. nih.gov Such experiments revealed that the enzyme could catalyze deuterium exchange at both positions, suggesting the presence of distinct basic groups in the active site responsible for abstracting the α- and β-protons. nih.gov Interestingly, these studies also showed significant conservation of the proton during its transfer from the α-carbon of alanine to the pyridoxal (B1214274) 5'-phosphate cofactor, indicating that the transfer is highly shielded from the solvent. nih.gov This demonstrates that H/D exchange studies can map out proton transfer pathways and assess their solvent accessibility. aip.orgmdpi.com
Carbon-13 Isotope Effects in Biochemical Transformations
While smaller in magnitude than deuterium KIEs, carbon-13 (¹³C) isotope effects provide complementary information about changes in bonding and geometry at carbon centers during a reaction. The ¹³C KIE is sensitive to changes in the bonding environment of the carbon atom in the transition state. For example, the conversion of a tetrahedral sp³-hybridized carbon to a planar sp²-hybridized carbon typically results in a normal KIE (k¹²/k¹³ > 1).
In the context of L-alanine, ¹³C labeling is used to trace the flow of carbon through metabolic pathways. By analyzing the distribution of ¹³C in products like amino acids, researchers can deduce the contributions of different biosynthetic routes. nih.gov Computational studies have predicted significant ¹³C fractionation during the transamination of alanine. researchgate.net Specifically, in the reaction catalyzed by alanine aminotransferase, the C2 (α-carbon) of the product, pyruvate (B1213749), is expected to become enriched in ¹³C relative to the C2 of the reactant, alanine. This is attributed to the change in bonding from a C-N single bond in alanine to a C=O double bond in pyruvate. researchgate.net
Isotope Effects in Alanine Aminotransferase Activity
Alanine aminotransferase (ALT), also known as glutamate-pyruvate transaminase, is a key enzyme in amino acid metabolism that catalyzes the reversible transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate and L-glutamate. wikipedia.orgmedscape.com The use of isotopically labeled L-alanine is critical for elucidating its mechanism.
Based on the principles discussed, using L-alanine (2-D) would be expected to produce a significant primary deuterium KIE if the initial step—the abstraction of the Cα-proton to form a quinonoid intermediate—is rate-limiting. Studies on related enzymes like alanine racemase support the significance of this step. nih.gov Furthermore, H/D exchange studies have shown that the proton transfer from the α-carbon is largely shielded from the solvent, indicating a highly organized active site. nih.govnih.gov
The use of L-alanine (3-¹³C) would allow for the study of carbon isotope effects. As predicted by computational models, the conversion of alanine's C2-N bond to pyruvate's C2=O bond during the ALT-catalyzed reaction should result in ¹³C enrichment in the pyruvate product. researchgate.net Measuring this effect can provide experimental validation for the predicted transition state structure and reaction energetics. While direct experimental KIE data on ALT with doubly labeled L-ALANINE (3-13C; 2-D) is specific, the wealth of data from singly labeled substrates and related enzymes provides a clear framework for how such a molecule would be used to comprehensively probe the enzyme's catalytic cycle. ismrm.org
Synthesis and Isotopic Incorporation Strategies for Research Applications
Chemo-Enzymatic Synthesis Methodologies for L-Alanine (3-13C; 2-D)
The synthesis of L-Alanine (3-13C; 2-D) is achieved through sophisticated chemo-enzymatic methods that combine the precision of enzymatic reactions with the versatility of chemical synthesis. nih.gov This approach is essential to ensure the correct stereochemistry (L-configuration) and the specific placement of the isotopic labels.
A common strategy involves the use of an isotopically labeled precursor, such as pyruvate (B1213749) containing a ¹³C-labeled methyl group ([3-¹³C]pyruvate). This precursor then undergoes an enzyme-catalyzed reaction to introduce the deuterium (B1214612) and the amino group.
Key Enzymatic Step: The crucial step is the reductive amination of the labeled pyruvate. This is often accomplished using an amino acid dehydrogenase, such as alanine (B10760859) dehydrogenase. dtu.dk The reaction is performed in a deuterium oxide (D₂O) medium, which serves as the deuterium source for the α-carbon position (C2). nih.gov
The general reaction can be summarized as: [3-¹³C]Pyruvate + NH₄⁺ + NADH + D⁺ (from D₂O) --(Alanine Dehydrogenase)--> L-Alanine (3-¹³C; 2-D) + NAD⁺ + H₂O
This biocatalytic method offers high enantioselectivity, yielding the desired L-isomer, which is critical for biological studies. researchgate.net The combination of a chemically synthesized ¹³C-labeled precursor with an enzymatic reaction in a deuterated solvent exemplifies a powerful chemo-enzymatic approach. nih.gov
Strategies for In Vitro Isotopic Enrichment
In vitro isotopic enrichment focuses on maximizing the incorporation of the desired isotopes into the target molecule in a controlled, cell-free environment. For L-Alanine (3-¹³C; 2-D), this involves optimizing the enzymatic reaction conditions.
Substrate Concentration: Utilizing a high concentration of [3-¹³C]pyruvate ensures that the enzyme predominantly uses the labeled precursor.
Deuterated Solvent: The reaction buffer is prepared with a high percentage of deuterium oxide (typically >99% D₂O) to maximize the incorporation of deuterium at the 2-position.
Cofactor Regeneration: Enzymatic reactions requiring cofactors like NADH can be made more efficient by implementing a cofactor regeneration system. For instance, a secondary enzyme system can be used to continuously convert NAD⁺ back to NADH, driving the primary reaction forward and ensuring high yields. dtu.dk
Enzyme Selection: The choice of enzyme is critical. Alanine dehydrogenases from various microbial sources may exhibit different substrate specificities and kinetic properties. dtu.dk Screening for an enzyme with high activity and stability under the required reaction conditions (e.g., in D₂O) is a key step.
These in vitro systems provide a high degree of control over the labeling process, allowing for the production of L-Alanine with very high isotopic enrichment.
Protocols for Incorporation into Proteins and Other Biomolecules
The primary application of L-Alanine (3-¹³C; 2-D) is its incorporation into proteins for structural and dynamic studies using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.goveurisotop.com The dual labeling helps in resolving spectral overlap and provides valuable information on protein dynamics.
Cell-Free Protein Synthesis (CFPS): Cell-free systems are a powerful tool for producing proteins containing specifically labeled amino acids. openaccessjournals.com In a typical CFPS protocol, a cell extract (often from E. coli) containing the necessary machinery for transcription and translation is used. osti.gov
Reaction Mixture Preparation: The CFPS reaction mixture includes the cell extract, energy sources (like ATP and GTP), a DNA template encoding the protein of interest, and a mixture of all 20 standard amino acids. nih.gov
Labeled Amino Acid Addition: To incorporate L-Alanine (3-¹³C; 2-D), it is added to the amino acid mixture, while unlabeled L-alanine is omitted. The translational machinery will then use the supplied labeled alanine during protein synthesis. nih.gov
Incubation and Protein Expression: The reaction is incubated, typically for a few hours, to allow for the expression of the target protein, which will now contain L-Alanine (3-¹³C; 2-D) at all alanine positions. youtube.com
Metabolic Labeling in Cell Culture: Alternatively, for in vivo incorporation, the labeled amino acid can be supplied to cell cultures (e.g., bacteria, yeast, or mammalian cells). youtube.comnih.gov This is particularly useful for studying proteins within a more native cellular context. The labeled L-alanine is added to a specialized growth medium that lacks its unlabeled counterpart, forcing the cells to utilize the isotopic version for protein synthesis. youtube.com
Verification of Isotopic Purity and Labeling Efficiency for Research
After synthesis or incorporation, it is imperative to verify the isotopic purity of the L-alanine and the efficiency of its labeling in the final biomolecule. This is typically accomplished using mass spectrometry and NMR spectroscopy. researchgate.netalexandraatleephillips.com
Mass Spectrometry (MS): High-resolution mass spectrometry is a primary tool for determining isotopic enrichment. almacgroup.com The incorporation of one ¹³C and one deuterium atom results in a mass increase of approximately 2 atomic mass units compared to the unlabeled molecule.
Technique: Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (like Time-of-Flight, TOF, or Orbitrap) can accurately measure the mass of the labeled compound. researchgate.net
Analysis: By analyzing the isotopic distribution of the molecular ion peak, the percentage of molecules that have successfully incorporated the labels can be quantified. Tandem MS (MS/MS) can further confirm the location of the labels by analyzing fragmentation patterns. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is uniquely powerful as it can confirm the exact position of the isotopic labels within the molecule.
¹³C NMR: A ¹³C NMR spectrum will show a strong signal corresponding to the methyl carbon (C3), confirming the presence of the ¹³C label at that position. nih.gov
¹H NMR: In a ¹H NMR spectrum, the signal for the proton at the C2 position will be absent or significantly reduced, confirming its replacement by deuterium. researchgate.netresearchgate.net The coupling patterns of adjacent protons will also be altered, providing further proof of deuteration.
The combination of these techniques provides a comprehensive verification of the final product's quality.
Interactive Data Table: Analytical Methods for Verification
| Analytical Technique | Information Provided | Key Advantages |
| High-Resolution MS | Overall isotopic enrichment (e.g., 99% ¹³C, 96% D). isotope.com | High sensitivity; accurate mass measurement confirms total mass shift. |
| Tandem MS (MS/MS) | Confirms label presence within specific molecular fragments. | Provides some positional information through fragmentation analysis. researchgate.net |
| ¹³C NMR | Confirms the position of the ¹³C label. | Unambiguously identifies the site of carbon-13 enrichment. |
| ¹H NMR | Confirms the position of the deuterium label (via signal absence). | Directly verifies the site of deuteration. researchgate.net |
Research Model Systems and Experimental Contexts for L Alanine 3 13c; 2 D
The isotopically labeled amino acid L-ALANINE (3-13C; 2-D) is a powerful tool in metabolic research. Its specific labeling pattern, with a stable carbon-13 isotope at the methyl carbon (C3) and a deuterium (B1214612) atom at the alpha-carbon (C2), allows for precise tracing of its metabolic fate through various biochemical pathways. This dual labeling is particularly advantageous for studies employing Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), enabling researchers to distinguish and quantify metabolic fluxes with high accuracy.
Future Directions and Emerging Research Avenues in Isotopic Tracer Technologies
Integration with Multi-Omics Data for Systems-Level Understanding
The true power of isotopic tracers is amplified when integrated with other "omics" disciplines like genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov This multi-omics approach provides a holistic, systems-level view of cellular function where metabolic fluxes—the rates of biochemical reactions—serve as the ultimate readout of cellular phenotype, reflecting the combined influence of genes, transcripts, and proteins. nih.govethz.ch
By combining data, researchers can connect genetic mutations (genomics) or changes in gene expression (transcriptomics) with alterations in protein levels (proteomics) and, ultimately, to functional changes in metabolic pathway activity (fluxomics). nih.gov For instance, a study might use an isotopic tracer like ¹³C-labeled glucose to map metabolic reprogramming in cancer cells. nih.gov This data, when layered with transcriptomic data, can reveal whether observed changes in metabolic pathways, such as increased glycolysis, are due to the upregulation of specific enzyme-coding genes. This integrated approach transforms static snapshots from genomics and proteomics into a dynamic understanding of the cellular network. mdpi.com
Interactive Table:
| Omics Field | Type of Information Provided | Contribution to Systems-Level Understanding with Isotopic Tracers |
|---|---|---|
| Genomics | DNA sequence, mutations, copy number variations. mdpi.com | Identifies the genetic basis for metabolic predispositions or observed phenotypic changes. |
| Transcriptomics | Gene expression levels (mRNA). nih.gov | Reveals how cellular regulation at the gene level impacts the potential for metabolic pathway activity. |
| Proteomics | Protein abundance, modifications, and interactions. mdpi.comcapes.gov.br | Measures the abundance of enzymes and regulatory proteins that directly carry out metabolic reactions. |
| Metabolomics | Concentrations of small molecule metabolites. nih.gov | Provides a snapshot of the metabolic state and the availability of substrates for reactions. |
| Fluxomics (Isotopic Tracers) | Rates (fluxes) of metabolic pathways. frontiersin.org | Provides the functional output, showing how the components identified by other omics work together to process metabolites. |
Development of Novel Isotopic Labeling Methodologies and Compounds
The frontier of metabolic research is continually expanded by the creation of new and more sophisticated isotopic tracers. nih.govutoronto.ca The compound L-ALANINE (3-13C; 2-D) is a prime example of such innovation. isotope.comsigmaaldrich.com This molecule is "doubly-labeled," containing both a heavy carbon isotope (¹³C) at the third carbon position and a deuterium (B1214612) (²H or D) atom at the second position.
This dual-labeling strategy offers significant advantages:
Tracking Different Atomic Fates: The carbon and hydrogen atoms of alanine (B10760859) can enter different metabolic pathways. The ¹³C label can be tracked as the carbon skeleton moves through pathways like the TCA cycle, while the deuterium can trace transamination reactions and the flow of reducing equivalents. youtube.com
Resolving Ambiguous Pathways: Using multiple isotopes helps to distinguish between pathways that might be indistinguishable with a single label.
The development of such tracers involves complex chemical synthesis to place isotopes at specific atomic positions. chemrxiv.org Beyond amino acids, researchers are designing a wide array of labeled molecules, including fatty acids, glucose variants, and other nutrients, to probe different aspects of metabolism. youtube.comnih.gov Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) use labeled amino acids to measure protein synthesis and degradation rates, providing another layer of dynamic information. mdpi.com The ongoing innovation in tracer design is critical for asking more nuanced questions about metabolic regulation, compartmentation, and the unique metabolic activities of different tissues and cell types. springernature.comnih.gov
Advancements in Computational Modeling and Data Analysis for Complex Metabolic Networks
The raw data generated from isotopic tracer experiments, typically from mass spectrometry or NMR spectroscopy, is complex. nih.govnih.gov It consists of mass isotopomer distributions—the relative abundances of a metabolite with different numbers of heavy isotopes. Translating this data into meaningful metabolic fluxes requires sophisticated computational modeling. numberanalytics.comijml.org
The field of ¹³C-Metabolic Flux Analysis (¹³C-MFA) relies on software suites to perform these complex calculations. oup.comnih.gov These programs take a defined metabolic network model, the isotopic labeling pattern of the input tracer (e.g., L-ALANINE (3-13C; 2-D)), and the measured mass isotopomer distributions of downstream metabolites to solve for the unknown intracellular fluxes. nih.govacs.org
Recent advancements focus on:
Increased Scale and Complexity: Models are expanding from central carbon metabolism to encompass genome-scale networks, including hundreds or thousands of reactions. nih.govnih.gov
Automation and Efficiency: New algorithms and software are being developed to automate the process of data analysis, making flux analysis more accessible and less time-consuming. nih.govbiorxiv.org
Handling Complex Data: Improved tools can handle data from multiple tracers simultaneously and account for metabolic and isotopic non-steady states, providing a more dynamic picture of metabolism. ethz.ch
Interactive Table:
| Computational Tool/Suite | Primary Function | Key Features |
|---|---|---|
| 13CFLUX2 | Steady-state ¹³C-Metabolic Flux Analysis. oup.com13cflux.net | High-performance algorithms (Cumomer, EMU), supports multicore CPUs and clusters, uses FluxML format. oup.com13cflux.netconsensus.app |
| INCA | Isotopically non-stationary metabolic flux analysis (INST-MFA). ucdavis.edu | Allows for analysis of systems not at isotopic steady state, useful for dynamic experiments. |
| OpenMebius | Conventional and non-stationary ¹³C-MFA. ucdavis.edu | Provides a platform for both steady-state and dynamic flux modeling. |
| Flux Balance Analysis (FBA) | Constraint-based modeling, often used for genome-scale models. acs.orgnih.gov | Predicts flux distributions based on stoichiometric constraints and an objective function (e.g., biomass production). |
| VistaFlux | Flux visualization software. ucdavis.edu | Helps in mapping and visualizing flux analysis results onto pathway diagrams for easier interpretation. acs.org |
Potential for High-Throughput Isotopic Screening in Research
Traditionally, isotopic tracer studies have been low-throughput, often focusing on a single cell line or condition at a time. However, the demand for screening the metabolic effects of many genetic perturbations or potential drug compounds is driving the development of high-throughput screening (HTS) methods for metabolism. wikipedia.orgresearchgate.net
The integration of robotics, automated liquid handling, and advanced mass spectrometry is making high-throughput isotopic screening a reality. wikipedia.orgnih.gov This allows researchers to perform many parallel experiments where, for example, cells in a multi-well plate are treated with different drugs and then fed an isotopic tracer like labeled alanine or glucose. Automated mass spectrometry can then rapidly analyze the labeling patterns in each well, providing a functional readout of how each compound affects metabolism. nih.gov
This approach has the potential to:
Accelerate Drug Discovery: Quickly identify compounds that target specific metabolic pathways. researchgate.net
Advance Functional Genomics: Screen entire libraries of genetic knockouts (e.g., CRISPR or siRNA libraries) to systematically link genes to metabolic functions. wikipedia.org
Uncover Novel Biology: Detect unexpected metabolic shifts in response to various stimuli, opening new avenues for research.
The development of these high-throughput methods, combined with unique isotopic probes and powerful computational analysis, marks a new era in metabolic research where the dynamic functioning of cellular networks can be explored on an unprecedented scale. nih.govresearchgate.net
Q & A
Basic: What is the rationale for dual isotopic labeling (¹³C and ²H) in L-Alanine for metabolic studies?
Dual isotopic labeling enables simultaneous tracking of carbon flux and hydrogen exchange in biochemical pathways. For example, ¹³C at position 3 allows tracing of glucose production via gluconeogenesis, while ²H at position 2 provides insights into stereospecific enzymatic activity (e.g., alanine dehydrogenase). This approach is critical for dissecting compartmentalized metabolic networks .
Basic: What analytical techniques validate the purity and isotopic enrichment of L-Alanine (3-¹³C; 2-D)?
Advanced: How can metabolic flux experiments using L-Alanine (3-¹³C; 2-D) resolve compartmentalized pathways in hepatocytes?
Experimental Design :
- Incubate hepatocytes with ¹³C/²H-labeled alanine under controlled glucose deprivation.
- Sample intracellular metabolites at timed intervals (0, 30, 60 min).
Data Acquisition :
- Use LC-MS/MS to track ¹³C incorporation into TCA cycle intermediates (e.g., citrate, malate).
- Apply ²H NMR to assess redox states via NADH/NAD+ ratios.
Analysis :
- Model flux rates using software like INCA or OpenFLUX.
- Cross-validate with parallel ²H₂O labeling to distinguish cytosolic vs. mitochondrial pathways .
Advanced: How to address discrepancies in isotopic enrichment data during metabolic studies?
- Purity Verification : Confirm >99% isotopic purity via Certificate of Analysis (COA) and NMR .
- Interference Control : Use stable isotope-corrected MRM transitions to avoid cross-talk from natural abundance isotopes .
- Compartmentalization : Account for subcellular metabolite pools (e.g., mitochondrial vs. cytosolic alanine) via fractionation assays .
Basic: What safety protocols are essential for handling deuterated L-Alanine?
- Storage : -20°C in airtight containers to prevent isotopic exchange with ambient moisture .
- PPE : Nitrile gloves (tested for permeability to deuterated compounds) and lab coats.
- Waste Disposal : Collect in deuterated solvent waste containers to avoid environmental release .
Advanced: How does Ru nanoparticle size impact catalytic hydrogenation of L-Alanine (3-¹³C; 2-D) to alaninol?
| Ru Size (nm) | Conversion Rate (mmol/g/h) | Selectivity (%) | Dominant Active Site |
|---|---|---|---|
| 1.3 | 0.8 | 85 | Ru(101) terraces |
| 2.2 | 1.5 | 92 | Ru(101) edges |
- Optimization : Use TEM to confirm nanoparticle morphology and DFT calculations to identify Ru(101) as the active site. Reaction conditions: 5 bar H₂, 70°C, pH 7.0 .
Advanced: How can isotopic alanine improve microbial aminopeptidase activity assays?
- Substrate Design : Synthesize L-Alanine-4-nitroanilide with ²H labeling to study enzyme stereospecificity.
- Kinetic Assay : Monitor nitroaniline release at 405 nm; compare ²H vs. ¹H substrates to quantify kinetic isotope effects (KIEs).
- Applications : Identify bacterial species via aminopeptidase activity profiles (e.g., Gram-positive vs. Gram-negative) .
Basic: What synthesis methods ensure high yield of L-Alanine (3-¹³C; 2-D)?
| Method | Precursors | Yield (%) | Purity (%) |
|---|---|---|---|
| Enzymatic | ¹³C-pyruvate + ²H-glutamate | 75–85 | >99 |
| Chemical | ¹³C-acetone cyanohydrin + ²H-NH₃ | 60–70 | 98 |
Advanced: What are the limitations of using L-Alanine (3-¹³C; 2-D) in in vivo metabolic tracing?
- Isotopic Dilution : Rapid incorporation into plasma proteins may reduce signal-to-noise ratios. Mitigate by using bolus dosing + continuous infusion protocols.
- Deuterium Exchange : ²H loss via body water exchange requires correction using ²H₂O control experiments .
- Ethical Constraints : Adhere to institutional guidelines for deuterated compound use in animal models .
Advanced: How to model the glucose-alanine cycle using dual isotopic labeling?
Tracer Infusion : Administer L-Alanine (3-¹³C; 2-D) intravenously in fasted rodents.
Sampling : Collect blood and liver tissue at intervals (0–120 min).
Analysis :
- Quantify ¹³C-glucose via GC-MS (m/z 319→160).
- Calculate alanine turnover rates using ²H enrichment in plasma .
Validation : Compare with ¹³C-glucose clamp studies to isolate hepatic vs. renal contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
